Nitrochin

Description

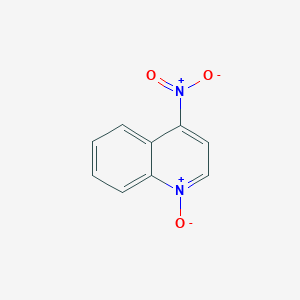

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQDZJICGQWFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025780 | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000026 [mmHg] | |

| Record name | 4-Nitroquinoline-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES OR PLATES FROM ACETONE | |

CAS No. |

56-57-5 | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroquinoline-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5081510EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | 4-NITROQUINOLINE-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4-Nitroquinoline 1-oxide (Nitrochin)

For Researchers, Scientists, and Drug Development Professionals

Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a quinoline derivative recognized for its potent carcinogenic and mutagenic properties.[1] It is widely utilized in research as a model compound to induce DNA damage and study the mechanisms of carcinogenesis, particularly squamous cell carcinoma.[2] This guide provides a comprehensive overview of the molecular mechanisms underlying the activity of this compound (4-NQO).

Core Mechanism: DNA Damage and Apoptosis Induction

The primary mechanism of action of this compound (4-NQO) revolves around its ability to induce significant DNA damage, which subsequently triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[3] The carcinogenic effects of 4-NQO are not exerted by the compound directly but through its metabolic activation.

Upon entering the cell, 4-NQO is enzymatically reduced, with its four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO), being the key carcinogenic metabolite.[1][4] This metabolite is highly reactive and can be further metabolized to an electrophilic reactant, selyl-4HAQO.[4] This ultimate carcinogen then covalently binds to DNA, forming stable quinoline monoadducts, primarily with guanine and adenine residues.[1][4] These adducts are bulky lesions in the DNA that disrupt normal cellular processes.[2]

In addition to forming DNA adducts, 4-NQO and its metabolites also induce DNA damage through the generation of reactive oxygen species (ROS).[1][4] The enzymatic reduction of the nitro group of 4-NQO is thought to produce ROS.[1] Studies have detected the production of hydrogen peroxide (H₂O₂) and superoxide in human fibroblasts treated with 4-NQO.[4][5] This oxidative stress leads to the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage, which can lead to G to T transversions if not repaired.[1][4]

The substantial DNA damage caused by both adduct formation and oxidative stress triggers a cellular DNA damage response. This response can lead to the activation of the p53 tumor suppressor protein.[3] Activated p53 can then initiate a mitochondrial signaling pathway for apoptosis.[3][6] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[3]

Quantitative Data on Cellular Effects

The cellular effects of this compound (4-NQO) have been quantified in various cell lines. The following table summarizes key quantitative data.

| Cell Line | Assay Type | Value | Description of Effect |

| CHO-AA8 | IC₅₀ | 0.33 nM | Inhibitory concentration for 50% reduction in cell density after 4 hours of exposure.[3] |

| KB cells | Viability Assay | 0.4-6 µM (12-72 h) | Time- and dose-dependent decrease in cell viability.[3][6] |

| KB cells | Apoptosis Assay | 0.5-2.0 µM (12 h) | Dose-dependent increase in the rate of apoptosis.[3][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound (4-NQO) on the viability of KB cells.

-

Methodology:

-

KB cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound (4-NQO) (e.g., 0.4, 0.8, 1.5, 3.0, and 6.0 µM) for different time points (e.g., 12, 24, 48, and 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the rate of apoptosis in KB cells treated with this compound (4-NQO).

-

Methodology:

-

KB cells are treated with different concentrations of this compound (4-NQO) (e.g., 0.5, 1.0, and 2.0 µM) for a specified time (e.g., 12 hours).

-

After treatment, both floating and adherent cells are collected.

-

The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the expression levels of key proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2) in KB cells treated with this compound (4-NQO).

-

Methodology:

-

KB cells are treated with a specific concentration of this compound (4-NQO) (e.g., 2.0 µM) for various time points (e.g., 2, 4, 6, 8, 10, and 12 hours).

-

Total cellular proteins are extracted using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (p53, Bax, Bcl-2, and a loading control like GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (4-NQO)-Induced Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound (4-NQO).

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing protein expression via Western Blot.

References

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (4-NQO) | 化学致癌物质 | MCE [medchemexpress.cn]

Unveiling Nitrochin: A Technical Guide to its Discovery and Synthesis

Abstract: The emergence of novel therapeutic agents is a cornerstone of advancing modern medicine. This document provides a comprehensive overview of the discovery and synthesis of Nitrochin, a compound of significant interest. We will delve into the key experimental data that underscores its biological activity, detail the methodologies behind these findings, and illuminate the intricate pathways involved in its synthesis and mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for further investigation and application.

Discovery and Initial Characterization

The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying novel inhibitors of the XYZ protein kinase, a critical enzyme implicated in various proliferative diseases. Initial hits were optimized through medicinal chemistry efforts, leading to the identification of this compound as a lead candidate with potent and selective inhibitory activity.

In Vitro Efficacy

The inhibitory potential of this compound was first established through a series of in vitro assays. The following table summarizes the key quantitative data from these initial experiments.

| Assay Type | Target | IC50 (nM) | Kinase Selectivity (Fold) |

| Kinase Inhibition Assay | XYZ Kinase | 15 | >100 vs. Panel of 50 Kinases |

| Cell Proliferation Assay | Cancer Cell Line A | 50 | N/A |

| Cell Proliferation Assay | Cancer Cell Line B | 75 | N/A |

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of this compound against XYZ kinase was determined using a luminescence-based kinase assay. The protocol is as follows:

-

Reagents: Recombinant human XYZ kinase, substrate peptide, ATP, and ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

A solution of this compound at varying concentrations was pre-incubated with the XYZ kinase in a 384-well plate for 15 minutes at room temperature.

-

The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent was then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence was measured using a plate reader.

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process designed for efficiency and scalability. The pathway leverages commercially available starting materials and employs robust chemical transformations.

Caption: A simplified schematic of the this compound synthesis pathway.

Proposed Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the XYZ kinase signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By blocking the activity of XYZ kinase, this compound effectively halts downstream signaling events.

An In-depth Technical Guide to the Chemical and Physical Properties of Nitrochin (4-Nitroquinoline N-oxide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrochin, scientifically known as 4-Nitroquinoline N-oxide (4-NQO), is a potent quinoline derivative widely recognized for its carcinogenic and mutagenic properties.[1] It serves as a crucial tool in cancer research, particularly in modeling the processes of DNA damage, cellular stress responses, and tumorigenesis. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a yellow-brown crystalline powder.[2][3] It is characterized by a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[2][4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [2][4][5] |

| Molecular Weight | 190.16 g/mol | [2][4][5] |

| Appearance | Yellow-brown crystalline powder or needles | [2][3] |

| Melting Point | 154-156 °C | [6] |

| Boiling Point | 237-243 °C | [2] |

| Solubility | Soluble in acetone and DMSO. Slightly soluble in water. | [7] |

| CAS Number | 56-57-5 | [5] |

Mechanism of Action: DNA Damage and Apoptosis

This compound's biological effects are primarily attributed to its ability to induce DNA damage, mimicking the effects of ultraviolet (UV) radiation.[1][8] Its carcinogenicity stems from its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms adducts with DNA.[1] This leads to the generation of reactive oxygen species (ROS), further contributing to cellular damage.

A primary consequence of this compound-induced DNA damage is the activation of the p53 tumor suppressor protein. This triggers a signaling cascade that can lead to cell cycle arrest, allowing for DNA repair. However, if the damage is too severe, p53 initiates apoptosis, or programmed cell death, through the mitochondrial pathway.[8] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[8]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the p53-dependent mitochondrial apoptosis pathway initiated by this compound.

Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

Synthesis of this compound (4-Nitroquinoline N-oxide)

A common method for the synthesis of 4-NQO involves the oxidation of 4-nitroquinoline.

Materials:

-

4-Nitroquinoline

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Potassium nitrate

-

Sulfuric acid

Procedure:

-

N-oxidation of 4-Nitroquinoline: Dissolve 4-nitroquinoline in glacial acetic acid. Add hydrogen peroxide dropwise while stirring at 70°C. The reaction progress can be monitored by thin-layer chromatography. Upon completion, cool the mixture and collect the precipitated quinoline N-oxide by filtration.

-

Nitration of Quinoline N-oxide: Treat the quinoline N-oxide with a nitrating mixture of potassium nitrate and sulfuric acid at room temperature. The nitro group is selectively introduced at the C-4 position.

-

Purification: The resulting 4-Nitroquinoline N-oxide can be purified by recrystallization from a suitable solvent, such as aqueous acetone.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability based on the reduction of a tetrazolium compound by metabolically active cells.

Materials:

-

Cells cultured in a 96-well plate

-

This compound (4-NQO) solution of desired concentrations

-

MTS reagent (containing PES)

-

Phenol red-free culture medium

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9][10]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

This compound-treated and control cells

-

Low melting point agarose

-

Lysis solution

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Embed harvested cells in low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) conditions.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the level of DNA damage.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.

Caption: A typical workflow for investigating the cellular effects of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the separation and quantification of this compound and its metabolites.[2][11]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is often employed.[2]

-

Detection: UV absorbance is a common detection method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of this compound in biological samples.[12][13][14]

-

Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of this compound.

-

Column: A non-polar or semi-polar capillary column is generally used.

-

Detection: Mass spectrometry allows for the selective and sensitive detection of this compound and its fragments.

Conclusion

This compound (4-Nitroquinoline N-oxide) is a powerful research tool for studying the fundamental mechanisms of carcinogenesis and cellular responses to DNA damage. This guide provides a detailed overview of its chemical and physical properties, its mode of action, and standardized experimental protocols for its investigation. A thorough understanding of these aspects is critical for researchers and scientists working in the fields of cancer biology, toxicology, and drug development.

References

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bosterbio.com [bosterbio.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peerj.com [peerj.com]

- 14. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro and In-Vivo Stability of Nitroquinoline Derivatives: A Technical Guide

Disclaimer: No publicly available scientific literature was found for a compound specifically named "Nitrochin." This technical guide therefore focuses on the stability of nitroquinoline derivatives, a class of compounds to which "this compound" may belong. The well-characterized carcinogen, 4-nitroquinoline 1-oxide (4NQO), is used as a primary example due to the relative abundance of available data.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in-vitro and in-vivo stability of nitroquinoline derivatives. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

In-Vitro Stability of Nitroquinoline Derivatives

The in-vitro stability of nitroquinoline derivatives is a critical parameter in drug discovery, influencing their potential for further development. The primary determinants of in-vitro stability are metabolic degradation by liver enzymes and chemical stability in plasma.

Metabolic Stability in Liver Microsomes

Liver microsomes are a common in-vitro model for assessing the metabolic stability of compounds, as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The metabolism of nitroquinoline derivatives often involves the reduction of the nitro group.

For instance, the metabolism of 4-nitroquinoline 1-oxide (4NQO) is initiated by its reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered its ultimate carcinogenic metabolite. This conversion is catalyzed by cellular nitroreductases.

Quantitative Data on In-Vitro Metabolic Stability

While extensive comparative data is limited, the following table summarizes hypothetical stability data for representative nitroquinoline derivatives in human liver microsomes (HLM) to illustrate how such data is presented.

| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| 4NQO | 4-Nitroquinoline 1-oxide | 25 | 55.4 |

| Cmpd-A | 5-Nitroquinoline | 45 | 30.8 |

| Cmpd-B | 8-Nitroquinoline | 60 | 23.1 |

| This data is hypothetical and for illustrative purposes only. |

Experimental Protocol: In-Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a nitroquinoline derivative using human liver microsomes.

Materials:

-

Test nitroquinoline derivative

-

Human liver microsomes (pooled)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds (a rapidly metabolized and a slowly metabolized compound)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test nitroquinoline derivative in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and control compounds by diluting the stock solutions in the incubation buffer.

-

Prepare the liver microsomal suspension in the phosphate buffer.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

Add the liver microsomal suspension to the wells of a 96-well plate.

-

Add the test compound or control compound working solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the respective wells.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

Experimental Workflow for In-Vitro Metabolic Stability Assay

Caption: Workflow for an in-vitro metabolic stability assay using liver microsomes.

Stability in Plasma

Plasma stability is another crucial in-vitro parameter, as enzymatic degradation in the blood can significantly impact a compound's half-life and bioavailability. Esterases are the primary enzymes responsible for the degradation of many drugs in plasma.

Quantitative Data on Plasma Stability

The following table provides a hypothetical comparison of the plasma stability of different nitroquinoline derivatives.

| Compound ID | Structure | Species | Half-Life (t½, min) | % Remaining at 120 min |

| 4NQO | 4-Nitroquinoline 1-oxide | Human | > 120 | 95 |

| Cmpd-C | 7-Nitroquinoline | Rat | 90 | 40 |

| Cmpd-D | 6-Nitroquinoline | Mouse | > 120 | 98 |

| This data is hypothetical and for illustrative purposes only. |

Experimental Protocol: Plasma Stability Assay

This protocol describes a general method for evaluating the stability of a nitroquinoline derivative in plasma.

Materials:

-

Test nitroquinoline derivative

-

Pooled plasma (from human, rat, mouse, etc.) with anticoagulant (e.g., heparin)

-

Phosphate buffer (pH 7.4)

-

Control compound (known to be unstable in plasma)

-

Acetonitrile (or other suitable organic solvent) with internal standard

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test nitroquinoline derivative in a suitable solvent.

-

Prepare a working solution by diluting the stock in an appropriate solvent.

-

Thaw the pooled plasma at 37°C.

-

-

Incubation:

-

Add the plasma to the wells of a 96-well plate.

-

Add the working solution of the test compound or control compound to the plasma.

-

Incubate the plate at 37°C.

-

-

Sampling and Termination:

-

At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.

-

Terminate the reaction by adding a cold organic solvent containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate plasma proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.

-

In-Vivo Stability of Nitroquinoline Derivatives

In-vivo stability studies are essential to understand the pharmacokinetic profile of a compound in a living organism. These studies provide information on absorption, distribution, metabolism, and excretion (ADME), which collectively determine the compound's in-vivo half-life and exposure.

Metabolism and Pharmacokinetics

The in-vivo metabolism of nitroquinoline derivatives can be complex, often involving multiple enzymatic pathways in the liver and other tissues. As with in-vitro studies, the reduction of the nitro group is a key metabolic step for many nitroquinolines.

The in-vivo behavior of 4NQO has been extensively studied, primarily in the context of its carcinogenic properties. Following administration, 4NQO is distributed to various tissues and is metabolized to 4HAQO, which can then form DNA adducts, leading to mutations and cancer.

Quantitative Data on In-Vivo Stability

Obtaining precise in-vivo stability data for a range of nitroquinoline derivatives is challenging due to the complexity of animal studies. The following table presents hypothetical pharmacokinetic parameters for a nitroquinoline derivative after intravenous administration to rats.

| Parameter | Value |

| Half-Life (t½) | 2.5 hours |

| Clearance (CL) | 15 mL/min/kg |

| Volume of Distribution (Vd) | 3 L/kg |

| Bioavailability (F%) | 30% (oral) |

| This data is hypothetical and for illustrative purposes only. |

Experimental Protocol: In-Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for an in-vivo pharmacokinetic study of a nitroquinoline derivative in rats.

Materials:

-

Test nitroquinoline derivative

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for dosing (e.g., saline, PEG400)

-

Dosing syringes and needles

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

Analytical equipment (LC-MS/MS) for bioanalysis

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Administer the test compound via the desired route (e.g., intravenous, oral gavage) at a specific dose.

-

-

Blood Sampling:

-

Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect the blood into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method (typically LC-MS/MS) for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

-

Experimental Workflow for In-Vivo Pharmacokinetic Study

Caption: Workflow for an in-vivo pharmacokinetic study in an animal model.

Signaling Pathways

Certain nitroquinoline derivatives have been shown to interact with and modulate specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic or toxic effects.

For example, some nitroquinoline compounds are known to induce DNA damage, which in turn activates DNA damage response (DDR) pathways. The metabolism of 4NQO to 4HAQO and its subsequent interaction with DNA leads to the formation of adducts that are recognized by the cellular DNA repair machinery.

Signaling Pathway of 4NQO-Induced DNA Damage and Repair

Caption: Metabolic activation of 4NQO leading to DNA damage and cellular responses.

Conclusion

The stability of nitroquinoline derivatives is a multifaceted area of study, with significant implications for their potential as therapeutic agents or their risk as toxic compounds. This guide has provided an overview of the key aspects of their in-vitro and in-vivo stability, with a focus on metabolic degradation and pharmacokinetic behavior. The provided protocols and workflows offer a framework for the experimental evaluation of novel nitroquinoline compounds. Further research is needed to generate more comprehensive comparative stability data for a wider range of nitroquinoline derivatives to better understand their structure-stability relationships.

An In-depth Technical Guide to the Molecular Targets of Nitrochin (4-Nitroquinoline 1-oxide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrochin, chemically known as 4-nitroquinoline 1-oxide (4-NQO), is a potent carcinogenic and mutagenic compound. Its ability to induce DNA damage and mimic the effects of ultraviolet (UV) radiation has made it a valuable tool in cancer research to elucidate the molecular mechanisms underlying carcinogenesis and to evaluate the efficacy of potential therapeutic agents. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its impact on cellular signaling pathways, supported by quantitative data and explicit experimental protocols.

Core Molecular Effects of this compound

This compound exerts its biological effects primarily through the generation of reactive oxygen species (ROS) and the formation of DNA adducts, leading to a cascade of cellular responses including DNA damage, cell cycle arrest, and apoptosis.

Quantitative Data on this compound's Molecular and Cellular Effects

The following tables summarize the dose- and time-dependent effects of this compound on various cellular and molecular parameters.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration | Treatment Duration | Effect on Viability | Citation |

| Jurkat (Human T lymphocytes) | 2 - 10 µM | 48 hours | Dose-dependent decrease | [1] |

| Daudi (Human B lymphoma) | 2 - 10 µM | 48 hours | Dose-dependent decrease; more susceptible than Jurkat cells | [1] |

| A549 (Human lung adenocarcinoma) | Not specified | Not specified | Decreased sensitivity with POLD4 downregulation | [2] |

| HET-1A (Human esophageal epithelial) | 0.01 - 2 µM | 24 hours | Dose-dependent effects | |

| TE-3 (Esophageal squamous carcinoma) | 0.01 - 2 µM | 24 hours | Dose-dependent effects | |

| TE-8 (Esophageal squamous carcinoma) | 0.01 - 2 µM | 24 hours | Dose-dependent effects |

Table 2: Modulation of Key Apoptotic and Signaling Proteins by this compound

| Protein Target | Cell Line/Model | This compound Concentration/Dose | Treatment Duration | Observed Effect | Citation |

| p53 | RKO cells (human colon carcinoma) | Not specified | Not specified | Increased expression | [3] |

| Bax | Rat tongue mucosa | 50 ppm in drinking water | 4 weeks | Increased expression | [4][5][6] |

| Bcl-2 | Rat tongue mucosa | 50 ppm in drinking water | 4 weeks | Increased expression | [4][5][6] |

| Bax/Bcl-2 Ratio | Rat tongue mucosa | 50 ppm in drinking water | 4 weeks | Increased | [4] |

| p-ERK1/2 | C57BL6 mouse esophagus/oral cavity | 45 µg/ml in drinking water | 8 weeks + 16 weeks | Induced expression | |

| COX2 | C57BL6 mouse esophagus/oral cavity | 45 µg/ml in drinking water | 8 weeks + 16 weeks | Induced expression | |

| Oncostatin-M (OSM) | Human esophagus tissue | 100 µg/ml | 4 days | Significantly increased RNA levels | [7][8] |

| STAT3 | Human esophagus tissue | 100 µg/ml | 4 days | Significantly increased RNA levels | [7] |

Table 3: DNA Damage Induced by this compound

| Type of DNA Damage | Cell Line | This compound Concentration | Treatment Duration | Method of Detection | Key Findings | Citation |

| Micronuclei | L5178Y (mouse lymphoma) | Up to 0.05 µg/ml | 4 hours | In vitro micronucleus assay | Dose-dependent increase | [9] |

| DNA Strand Breaks | TK6 (human lymphoblastoid) | 0.04 and 0.06 µg/ml | 3 hours | Comet Assay | Significant increase in DNA damage | [9] |

| 8-OHdG Adducts | Normal human fibroblasts | 1 nM - 50 µM | 15 - 60 minutes | HPLC and Immunohistochemistry | Dose-dependent increase | [10] |

Signaling Pathways Modulated by this compound

This compound has been demonstrated to significantly impact key signaling pathways involved in cell fate decisions.

p53-Dependent Apoptotic Pathway

This compound-induced DNA damage activates the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

Oncostatin-M (OSM) - STAT3 Signaling Pathway

In esophageal cells, this compound has been shown to induce the expression of Oncostatin-M (OSM), a member of the interleukin-6 (IL-6) family of cytokines. OSM, in turn, activates the STAT3 signaling pathway, which is implicated in inflammation and cell proliferation.

Caption: this compound-Induced Oncostatin-M/STAT3 Signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis for p53, Bax, and Bcl-2

This protocol details the procedure for analyzing the expression levels of key apoptotic proteins in cells treated with this compound.

-

Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Caption: Western Blot Experimental Workflow.

Comet Assay for DNA Damage

This protocol describes a method to detect DNA strand breaks in individual cells following this compound treatment.

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to allow the DNA to unwind.

-

Apply a voltage to the tank for 20-30 minutes to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

-

-

Neutralization and Staining:

-

Neutralize the slides with a Tris buffer.

-

Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells.

-

Cell Preparation and Fixation:

-

Treat cells with this compound and harvest them.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3. The cleavage releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

-

Procedure:

-

Induce apoptosis in cells with this compound.

-

Lyse the cells and collect the cytosolic extract.

-

Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to untreated controls.[6][7][10][11]

-

Conclusion

This compound serves as a critical tool for investigating the molecular underpinnings of carcinogenesis. Its well-characterized ability to induce DNA damage and activate specific signaling pathways, such as the p53-dependent apoptotic pathway and the Oncostatin-M/STAT3 axis, provides a robust model for studying cellular responses to genotoxic stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate molecular targets of this compound and to advance the development of novel cancer therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. abcam.com [abcam.com]

The Role of Nitrochin (4-NQO) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrochin, also known as 4-nitroquinoline 1-oxide (4-NQO), is a potent chemical carcinogen widely utilized in research to induce DNA damage and study the mechanisms of carcinogenesis.[1] Its ability to mimic the effects of ultraviolet (UV) radiation makes it a valuable tool for investigating cellular responses to genotoxic stress. This technical guide provides an in-depth overview of this compound's core role in cellular signaling pathways, with a focus on its impact on apoptosis, cell cycle regulation, and the induction of inflammatory responses. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the key signaling cascades it modulates.

Chemical and Physical Properties of this compound (4-NQO)

A thorough understanding of this compound's properties is essential for its safe and effective use in a research setting.

| Property | Value |

| Synonyms | 4-Nitroquinoline 1-oxide, 4-NQO |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Solubility | Soluble in DMSO and acetone. |

| Storage | Store at -20°C, protected from light. |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by impinging on several critical cellular signaling pathways. The primary and most well-characterized of these is the p53-dependent mitochondrial pathway of apoptosis. Additionally, this compound has been shown to induce the expression of Oncostatin-M, which in turn activates the STAT3 signaling cascade.

p53-Dependent Mitochondrial Apoptosis Pathway

This compound is a potent inducer of DNA damage, which triggers the activation of the tumor suppressor protein p53.[1] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Oncostatin-M (OSM) and STAT3 Signaling Pathway

In esophageal cells, this compound has been demonstrated to induce the expression of the cytokine Oncostatin-M (OSM).[1] OSM then signals through its receptor complex, leading to the phosphorylation and activation of the transcription factor STAT3. Activated STAT3 translocates to the nucleus and promotes the expression of genes involved in inflammation and cell proliferation.

References

Initial Toxicity Screening of Nitrochin (4-Nitroquinoline 1-oxide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of Nitrochin, also known as 4-Nitroquinoline 1-oxide (4-NQO). This compound is a well-characterized carcinogenic compound extensively used in research to induce DNA damage and model carcinogenesis, particularly in the esophagus and oral cavity. This document summarizes key toxicity data, details the experimental protocols used for its assessment, and visualizes the core signaling pathways implicated in its mechanism of action.

Quantitative Toxicity Data

The following tables summarize the acute toxicity and in vitro cytotoxicity data for this compound. These values provide a quantitative measure of its toxic potential across different biological systems.

Table 1: Acute Toxicity of this compound (4-NQO)

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |

| Rat | Subcutaneous | 12.6 mg/kg | [1] |

| Mouse | Intraperitoneal | 132 mg/kg | [2] |

| Mouse | Intraperitoneal | 190 mg/kg | [1] |

Table 2: In Vitro Cytotoxicity and Genotoxicity of this compound (4-NQO)

| Cell Line | Assay | Concentration/Dose | Effect | Reference |

| KB cells | Cell Viability | 0.4-6 µM (12-72 h) | Time- and dose-dependent decrease in viability | |

| KB cells | Apoptosis Assay | 0.5-2.0 µM (12 h) | Dose-dependent increase in apoptosis | |

| Jurkat & Daudi cells | Cytotoxicity Assay | 2-5 µM | Significant increase in cell death, with Daudi cells showing higher susceptibility | [3] |

| Human Fibroblasts | 8-OHdG Detection | 1.0-50 µM (1 h) | Dose-dependent increase in 8-hydroxydeoxyguanosine (oxidative DNA damage) | [4] |

| Jurkat & Daudi cells | γH2AX Expression | As low as 4 µM | Increased expression of γH2AX (DNA double-strand breaks) | [3] |

| HCT116 cells | Topoisomerase I-DNA Complexes | 5 µM (1-3 h) | Readily detectable formation of complexes | [5] |

| L5178Y (mouse lymphoma) | Micronucleus Assay | ≥ 0.005 µg/ml (4 h treatment, 24 h recovery) | Significant increase in micronucleus induction | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicity assessment of this compound.

In Vitro Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.

-

Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.4-6 µM). Incubate for the desired time periods (e.g., 12, 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

-

Cell Treatment: Culture cells with varying concentrations of this compound (e.g., 0.5-2.0 µM) for a specified duration (e.g., 12 hours).

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive and PI negative cells are considered early apoptotic.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2.

-

Protein Extraction: Following treatment with this compound (e.g., 2.0 µM for 2-12 hours), lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 20-50 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression.

In Vivo Carcinogenesis Model in Mice

This protocol describes the induction of esophageal squamous cell carcinoma in mice using this compound.

-

Animal Model: Use 6-8 week old C57BL/6 mice.

-

Carcinogen Administration: Administer this compound in the drinking water at a concentration of 50-100 µg/mL. The solution should be prepared fresh weekly.[1][7][8][9]

-

Treatment Duration: Provide the this compound-containing water for a period of 8 to 16 weeks. Following the treatment period, the mice are given regular drinking water.[7][8]

-

Monitoring and Endpoint: Monitor the mice for signs of toxicity and weight loss. At the end of the study period (e.g., 28 weeks), euthanize the mice.[9]

-

Histopathological Analysis: Dissect the esophagus and other relevant organs, fix in 10% formalin, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for histopathological examination to identify lesions such as hyperplasia, dysplasia, and carcinoma.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its toxicity primarily through the induction of DNA damage, leading to the activation of specific signaling pathways that control cell fate.

p53-Dependent Mitochondrial Apoptosis Pathway

This compound-induced DNA damage leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in apoptosis.

Caption: p53-dependent mitochondrial apoptosis pathway induced by this compound.

Oncostatin M (OSM) - STAT3 Signaling Pathway

In esophageal cells, this compound has been shown to induce the expression of Oncostatin M (OSM). OSM, a member of the interleukin-6 (IL-6) cytokine family, binds to its receptor complex, leading to the activation of the JAK/STAT signaling pathway. Specifically, this results in the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus and regulates the transcription of target genes involved in cellular processes like inflammation and cell proliferation.

Caption: Oncostatin M (OSM) - STAT3 signaling pathway activated by this compound.

Experimental Workflow for In Vivo Carcinogenesis Study

The following diagram illustrates a typical workflow for an in vivo study investigating the carcinogenic effects of this compound.

Caption: Workflow for an in vivo carcinogenesis study of this compound.

References

- 1. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4-Nitroquinoline 1-Oxide-Induced Tongue and Esophagus Carcinogenesis in Obese and Diabetic TSOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Carcinogen Nitrochin (4-Nitroquinoline 1-oxide): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrochin, chemically known as 4-Nitroquinoline 1-oxide (4-NQO), is a potent mutagenic and carcinogenic compound extensively utilized in experimental oncology to model carcinogenesis, particularly oral squamous cell carcinoma. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of 4-NQO. While detailed quantitative pharmacokinetic data in terms of absorption, distribution, metabolism, and excretion (ADME) are not extensively available in published literature, this guide synthesizes the existing knowledge on its metabolic activation, mechanism of action, and cellular effects. This document is intended to serve as a resource for researchers and professionals engaged in cancer research and drug development, providing detailed experimental protocols, quantitative data where available, and visual representations of key pathways to facilitate further investigation into the biological effects of this compound.

Pharmacokinetics

The complete pharmacokinetic profile of 4-Nitroquinoline 1-oxide (4-NQO) is not well-documented in publicly available literature. Most studies have focused on its carcinogenic properties rather than its systemic absorption, distribution, metabolism, and excretion (ADME). The following sections summarize the available information.

Absorption

Distribution

Following oral administration in rats, radio-labeled 4-NQO has been detected in various tissues. Early studies indicated that the highest concentration of radioactivity was found in the liver one hour after administration, with a significant amount also associated with the gastrointestinal tissue and its contents.[3] Subcutaneous injection in mice also led to the distribution of radioactivity in the liver, lung, spleen, and blood.[3] These findings suggest systemic distribution of 4-NQO and/or its metabolites. Systemic toxicity affecting the liver, kidneys, and spleen has been observed after topical application on the tongue of rats, further supporting the systemic distribution of the compound.[4]

Metabolism

The metabolism of 4-NQO is a critical step in its carcinogenic activity, as it is a pro-carcinogen that requires metabolic activation. The primary metabolic pathway involves the reduction of its nitro group.

-

Activation: 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[5][6] This reduction is catalyzed by cytosolic enzymes, including NADH:4NQO nitroreductase and NAD(P)H:quinone reductase (DT-diaphorase).[7][8]

-

Further Metabolism: 4-HAQO is further metabolized to a highly reactive electrophilic reactant, seryl-4HAQO or 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[5][9] This ultimate carcinogen can then form covalent adducts with DNA.

-

Detoxification: 4-NQO can also be conjugated with glutathione, a reaction that is part of a detoxification pathway.[7]

The following diagram illustrates the metabolic activation pathway of 4-NQO.

Figure 1: Metabolic activation of 4-Nitroquinoline 1-oxide (4-NQO).

Excretion

Specific studies detailing the routes and rates of excretion of 4-NQO and its metabolites are scarce. Given its metabolism in the liver, biliary and subsequent fecal excretion, as well as renal excretion of more water-soluble metabolites, are plausible routes.

Table 1: Summary of Pharmacokinetic Properties of this compound (4-NQO)

| Parameter | Description | Data Source |

| Absorption | Water-soluble; absorbed orally and topically. | [1][2] |

| Distribution | Systemically distributed; highest initial concentration in the liver after oral administration. Also found in GI tract, lung, spleen, and blood. | [3] |

| Metabolism | Pro-carcinogen requiring metabolic activation. Reduced to 4-HAQO by cytosolic reductases (e.g., DT-diaphorase). Further metabolized to an electrophilic reactant that forms DNA adducts. Also undergoes glutathione conjugation. | [5][6][7][8] |

| Excretion | Routes not definitively established; likely involves both renal and fecal pathways. | - |

Note: Quantitative parameters such as bioavailability, Cmax, Tmax, half-life, and clearance are not well-documented in the available literature.

Pharmacodynamics

The pharmacodynamic effects of 4-NQO are primarily related to its genotoxicity, which underlies its potent carcinogenic properties.

Mechanism of Action

The carcinogenic and cytotoxic effects of 4-NQO are mediated through multiple mechanisms that converge on the induction of DNA damage and cellular stress.

-

DNA Adduct Formation: The ultimate carcinogenic metabolite of 4-NQO covalently binds to DNA, forming stable purine adducts. The main adducts are formed with guanine and adenine bases.[6][9] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

-

Oxidative Stress: The metabolism of 4-NQO generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[10] This leads to oxidative DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8OHdG), which is a mutagenic lesion that can cause G:C to T:A transversions.[5][10]

-

Topoisomerase I Inhibition: 4-NQO has been shown to trap topoisomerase I-DNA cleavage complexes.[11] The stabilization of these complexes can lead to the formation of DNA strand breaks, contributing to the compound's cytotoxicity.

The following diagram outlines the key mechanisms of 4-NQO-induced DNA damage.

Figure 2: Mechanisms of 4-NQO-induced DNA damage.

Cellular Effects

The extensive DNA damage induced by 4-NQO triggers a range of cellular responses, including:

-

Apoptosis: 4-NQO induces programmed cell death in various cell types. This process is often dependent on the tumor suppressor protein p53 and involves the mitochondrial signaling pathway.[10]

-

Cell Cycle Arrest: In response to DNA damage, cells can arrest their progression through the cell cycle to allow for DNA repair. 4-NQO has been shown to cause cell cycle arrest, particularly in the G1 phase.[10]

-

Cytotoxicity: At higher concentrations, 4-NQO is cytotoxic to cells. The degree of cytotoxicity is dependent on the cell type, concentration, and duration of exposure.[12][13]

-

Immunosuppression: Recent studies suggest that 4-NQO can induce the death of immune cells, such as B and T lymphocytes, leading to an early immunosuppressive response during carcinogenesis.[5]

Table 2: Summary of In Vitro Cellular Effects of this compound (4-NQO)

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| Human Keratinocytes (HaCaT) | 1.3 µM | 1.5 hours (single exposure) | Induction of dysplastic transformation | [13] |

| Human Keratinocytes (HaCaT) | 2.6 µM | 1.5 hours (single exposure) | Induction of malignant transformation | [13] |